![molecular formula C17H16F3N3O3 B2974310 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine CAS No. 2097930-54-4](/img/structure/B2974310.png)
2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine is a complex organic compound with a pyrimidine core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine typically involves multiple steps, starting with the preparation of the pyrimidine core. The trifluoromethoxybenzoyl group is introduced through a series of reactions, including nucleophilic substitution and coupling reactions. Common reagents used in these steps include trifluoromethoxybenzoyl chloride and pyrrolidine derivatives. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing the formation of by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed coupling reactions using trifluoromethoxybenzoyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine oxides, while reduction can produce pyrrolidine derivatives .
Applications De Recherche Scientifique
2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The trifluoromethoxybenzoyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)benzene
- 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)quinoline
Uniqueness
Compared to similar compounds, 2-Methyl-4-({1-[3-(trifluoromethoxy)benzoyl]pyrrolidin-3-yl}oxy)pyrimidine stands out due to its pyrimidine core, which can confer unique electronic and steric properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
IUPAC Name |
[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-[3-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3N3O3/c1-11-21-7-5-15(22-11)25-14-6-8-23(10-14)16(24)12-3-2-4-13(9-12)26-17(18,19)20/h2-5,7,9,14H,6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSFNKFSRFULSTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
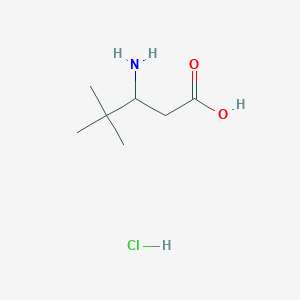
![(5Z)-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one](/img/structure/B2974231.png)
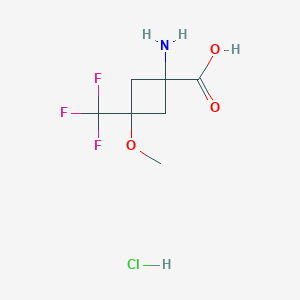
![2-(4-Chlorophenyl)-4-(4-(4-fluorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2974237.png)
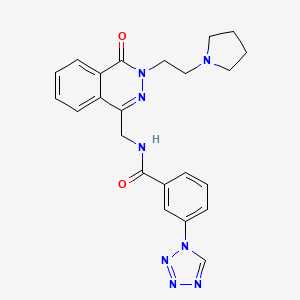
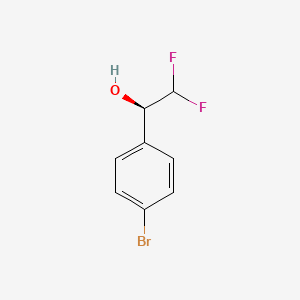
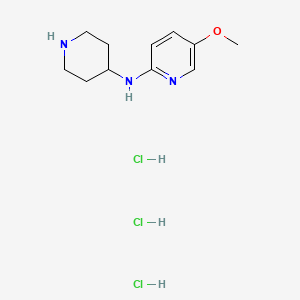
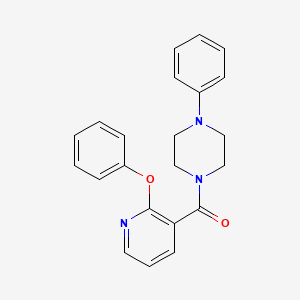
![4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)-N-[(4-hydroxyoxan-4-yl)methyl]benzene-1-sulfonamide](/img/structure/B2974245.png)
![ethyl 2-(2-((8-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2974246.png)
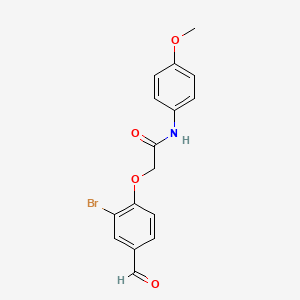
![N-[1-(6-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2974248.png)
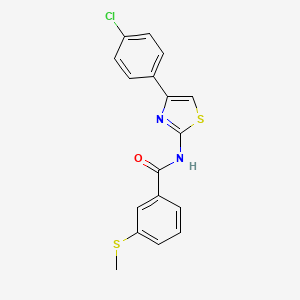
![N-(3,4-difluorophenyl)-2-[4-methyl-6-oxo-2-(pyrrolidin-1-yl)-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2974250.png)
